2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran
Description
2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran is a photochromic compound characterized by a naphthopyran core substituted with cyclopropyl, 4-methoxyphenyl, and methyl groups at the 2- and 5-positions, respectively. Its photochromic behavior arises from reversible ring-opening under UV irradiation, generating colored merocyanine isomers. This compound is of interest for optical applications, such as smart lenses or sensors, due to its structural tunability and responsiveness to light .
Properties
CAS No. |
142340-13-4 |
|---|---|
Molecular Formula |
C24H22O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-cyclopropyl-2-(4-methoxyphenyl)-5-methylbenzo[h]chromene |
InChI |
InChI=1S/C24H22O2/c1-16-15-17-5-3-4-6-22(17)23-21(16)13-14-24(26-23,18-7-8-18)19-9-11-20(25-2)12-10-19/h3-6,9-15,18H,7-8H2,1-2H3 |
InChI Key |
UQVOYOURENVEBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C=CC(O3)(C4CC4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds, can be employed to introduce the cyclopropyl and methoxyphenyl groups . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Photochromic Properties
The photochromic performance of naphtho[1,2-b]pyrans is highly dependent on substituent electronic and steric effects:
2-Position Substituents
- Target Compound : The 2-cyclopropyl and 4-methoxyphenyl groups introduce steric bulk and electron-donating effects. Cyclopropyl’s strained ring may enhance thermal stability of the open merocyanine form compared to less rigid substituents .
- Patent Compound (I): 2-(p-Dimethylaminophenyl)-2-(p-methoxyphenyl)-5-methyl-7,9-dimethoxy-[2H]-naphtho[1,2-b]pyran (Patent ) features dimethylamino and methoxyphenyl groups. The dimethylamino group’s strong electron-donating nature broadens the absorption spectrum, enabling multichromic behavior (color shifts under varying UV exposure).
5- and 6-Position Substituents
Dimerization Behavior
- Target Compound: Dimerization under UV light in methanol or with hexamethylditin yields 2,5-dihydro-1-benzoxepin dimers, which revert to monomers with triethylamine . The cyclopropyl group may sterically hinder dimerization compared to bis(4-methoxyphenyl) analogs.
- Derivatives 1a-c and 2a-c : Alkyl or aryl 2-substituents (e.g., 2,2-dimethyl) in Egyptian Journal derivatives (Evidence ) form dimers that rapidly colorize under light. Bulky 2-substituents slow thermal fade, whereas electron-withdrawing groups enhance reversibility.
Cytotoxicity and Stability
- Target Compound: Monomer-dimer interconversion correlates with cytotoxicity shifts, suggesting biomedical implications .
- 4-[7,9-Dimethoxy-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran-2-yl]-N,N-dimethylbenzenamine: Classified as non-toxic in hazard assessments (Evidence ), contrasting with cytotoxic dimers of the target compound.
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Table 2: Photochromic Performance Metrics
Biological Activity
2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran is a synthetic compound belonging to the class of naphtho[1,2-b]pyrans. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The molecular formula of 2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran is with a molecular weight of approximately 278.35 g/mol. Its structure features a cyclopropyl group and a methoxyphenyl substituent, contributing to its unique chemical properties.
Antimicrobial Activity
Research indicates that naphtho[1,2-b]pyran derivatives exhibit significant antimicrobial properties. A study highlighted that derivatives similar to 2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.
Anticancer Properties
The anticancer potential of naphtho[1,2-b]pyrans has been documented in several studies. For instance, compounds in this class have shown to induce apoptosis in cancer cells through the modulation of signaling pathways like the PI3K/Akt pathway . Specifically, 2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran has been suggested to inhibit tumor growth in vitro and in vivo models.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Studies have shown that naphtho[1,2-b]pyran derivatives can reduce inflammation markers in experimental models . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of 2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran with various biological targets. These studies suggest that the compound exhibits high binding affinity towards targets involved in cancer progression and inflammation . Such computational analyses are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.
Q & A
Basic: What synthetic methodologies are most effective for preparing 2H-naphtho[1,2-b]pyran derivatives with cyclopropyl and aryl substituents?
Answer:
The synthesis of 2H-naphtho[1,2-b]pyran derivatives typically involves acid-catalyzed reactions between substituted naphthols (e.g., 1-naphthol) and 1,1-disubstituted propargyl alcohols. Key steps include:
- Claisen rearrangement of the intermediate ether.
- Sequential enolization , 1,5-hydrogen shift , and electrocyclization , leading to pyran ring formation with water elimination .
For cyclopropyl and aryl substituents, the choice of propargyl alcohol (e.g., 1-cyclopropyl-1-(4-methoxyphenyl)-prop-2-yn-1-ol) determines regioselectivity. Yields are optimized using catalytic sulfuric acid in acetic acid at room temperature .
Basic: How are structural and photochromic properties of naphthopyran derivatives characterized experimentally?
Answer:
- Structural Characterization :
- Photochromic Analysis :
Advanced: How do substituents at the 2- and 6-positions influence the photochromic response and thermal stability of naphthopyran dimers?
Answer:
Substituent effects are systematically studied through:
- Electron-donating groups (e.g., 4-methoxyphenyl at the 2-position) enhance colorability by stabilizing the open-form zwitterion via resonance .
- Steric hindrance (e.g., cyclopropyl groups) accelerates thermal fading by destabilizing the colored isomer. For example, spirocyclic substituents reduce t1/2 to 11–16 seconds .
- Dimerization : Bulky 6-substituents (e.g., methyl) reduce dimer yield due to steric clashes during acid-catalyzed coupling .
Advanced: What experimental strategies resolve contradictions in reaction mechanisms, such as competing ring-contraction vs. dimerization pathways?
Answer:
Mechanistic ambiguities are addressed via:
- Kinetic studies : Monitoring reaction progress under varying conditions (e.g., solvent polarity, temperature). For instance, palladium-catalyzed ring-contraction of 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran to furan derivatives occurs preferentially in polar aprotic solvents .
- Isotopic labeling : Tracing hydrogen shifts during electrocyclization using deuterated intermediates.
- Computational modeling : DFT calculations predict transition-state energies to identify dominant pathways .
Advanced: How can the dimerization process of 2H-naphtho[1,2-b]pyran derivatives be optimized for higher yield and purity?
Answer:
Dimerization optimization involves:
- Catalyst selection : Concentrated sulfuric acid (2–5 drops) in glacial acetic acid promotes efficient coupling .
- Reaction time : Extended durations (48–72 hours) improve conversion but risk side reactions.
- Purification : Fractional crystallization separates dimers (e.g., 4a-i) from monomeric byproducts, achieving ~50% yield .
- Solvent effects : Polar solvents stabilize charged intermediates, while nonpolar solvents favor monomer retention .
Advanced: What methodologies are employed to evaluate the fatigue resistance and long-term stability of photochromic naphthopyrans?
Answer:
- Cyclic irradiation tests : Repeated UV exposure (e.g., 300 cycles) with UV-Vis monitoring quantifies fatigue resistance. Spirocyclic derivatives (e.g., NP-a) show <5% degradation due to reduced radical formation .
- Accelerated aging : Exposure to elevated temperatures (60–80°C) simulates long-term stability.
- Electrochemical analysis : Cyclic voltammetry identifies redox-active degradation products .
Advanced: How do steric and electronic effects of substituents impact the fluorescence properties of naphthopyran derivatives?
Answer:
- Spirocyclic groups (e.g., in NP-a) enhance fluorescence quantum yield (Φ) by restricting non-radiative decay pathways. NP-a in chloroform exhibits Φ ≈ 0.45 .
- Electron-withdrawing groups (e.g., nitro) quench fluorescence via charge transfer, while electron-donating groups (e.g., methoxy) increase emission intensity .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
